molecular formula C13H12BrNO3 B1282660 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione CAS No. 41306-64-3

2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B1282660
CAS RN: 41306-64-3
M. Wt: 310.14 g/mol
InChI Key: PSKJVCNFAMZUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione, also known as BOPO, is a chemical compound with a wide range of applications in scientific research. It is an organobromine compound that has been used in numerous laboratory experiments and has been studied for its biochemical and physiological effects. BOPO has been used as a reagent in organic synthesis, as a synthetic intermediate in drug development, and as a tool for studying the mechanism of action of various drugs. In

Scientific Research Applications

Cancer Research

This compound has been investigated for its potential in cancer therapy. A study published in SpringerLink demonstrated that derivatives of isoindoline-1,3-dione, including our compound of interest, showed cytotoxic effects against blood cancer cell lines such as K562 and Raji. The study indicated a significant loss of cell viability with increasing concentrations of the compound .

Drug Synthesis Intermediates

Isoindolines, including 2-(5-Bromo-4-oxopentyl)isoindoline-1,3-dione, are important intermediates in the synthesis of new drugs. They are present in many synthetic compounds, natural products, and bioactive small molecules with a wide array of biological activities .

PROTAC Research

This compound is a thalidomide analog that can be useful in PROTAC (PROteolysis TArgeting Chimeras) research. PROTACs are a novel class of therapeutic agents that target proteins for degradation .

Synthesis of Iminothiadiazole Derivatives

The compound has been used to produce thiocyanate intermediates which are then combined with aryl diazonium salts to produce iminothiadiazole derivatives, as reported in a SpringerLink article .

Designing New Molecules

Due to its reactivity and structural features, 2-(5-Bromo-4-oxopentyl)isoindoline-1,3-dione is used in designing new molecules with potential applications across various fields .

properties

IUPAC Name

2-(5-bromo-4-oxopentyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c14-8-9(16)4-3-7-15-12(17)10-5-1-2-6-11(10)13(15)18/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKJVCNFAMZUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552182
Record name 2-(5-Bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41306-64-3
Record name 2-(5-Bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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